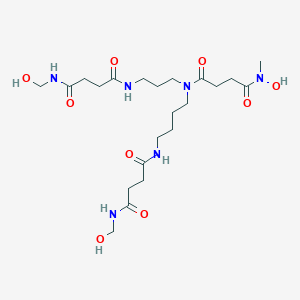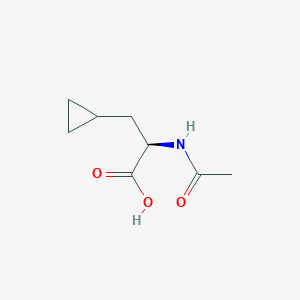
2,4,6-Tribromostyrene
Vue d'ensemble
Description
2,4,6-Tribromostyrene is a chemical compound with the molecular formula C8H5Br3 . It is also known by other names such as 1,3,5-Tribromo-2-vinylbenzene and 1,3,5-Tribromo-2-ethenylbenzene . The average mass of this compound is 340.837 Da .
Molecular Structure Analysis
The molecular structure of 2,4,6-Tribromostyrene consists of a benzene ring with three bromine atoms and a vinyl group attached to it . The molecular weight of this compound is 340.84 .Physical And Chemical Properties Analysis
2,4,6-Tribromostyrene is a powder with a density of 2.1 . It has a glass transition temperature of 195°C and a softening point of 220°C . It is soluble in tetrahydrofuran (THF) but insoluble in water .Applications De Recherche Scientifique
Chemical Synthesis and Catalysis : 2,4,6-tribromostyrene is a crucial component in the synthesized silanethiones, which are promising in chemical synthesis and catalysis (Suzuki, Tokitoh, Okazaki, Nagase, & Goto, 1998).
Cancer Treatment : It forms the basis for 2,4,6-tribromostyrene-based organometallic cages, which are used to deliver floxuridine derivatives to cancer cells through water-soluble interactions (Yi, Barry, Furrer, Zava, Dyson, Therrien, & Kim, 2012).
Biological and Pharmaceutical Applications : 2,4,6-Triarylpyridines, derivatives of tribromostyrene, exhibit properties such as anti-convulsant, anesthetic, anti-malarial, vasodilator, anti-epileptic, and are used in pesticides, fungicides, and herbicides (Maleki, 2015).
Material Science : 2,4,6-tri(pyridyl)-1,3,5-triazine ligands are used in luminescent materials, coordination polymers, networks, and discrete metalla-assemblies (Therrien, 2011).
Polymer Science : 2,4,6-Tribromophenyl methacrylate, related to 2,4,6-tribromostyrene, can be terpolymerized with styrene and acrylonitrile, affecting the thermal stability and flammability behavior of the terpolymers (Janović, Sarić, & Vogl, 1985).
Environmental Science : 2,4,6-Tribromophenol, a degradation product of brominated flame retardants and a pesticide, is found ubiquitously in the environment (Koch & Sures, 2018).
Medical Applications : Host-guest compounds encapsulated in 2,4,6-tribromostyrene show cytotoxicities against human ovarian A2780 cancer cells (Mattsson, Zava, Renfrew, Sei, Yamaguchi, Dyson, & Therrien, 2010).
Safety and Hazards
Mécanisme D'action
Target of Action
It is known that brominated compounds often interact with various enzymes and proteins within biological systems
Mode of Action
Brominated compounds are known to interact with their targets, often leading to changes in the function of these targets .
Biochemical Pathways
A study on a similar compound, 2,4,6-tribromophenol, showed that it undergoes microbial detoxification via a novel process with consecutive oxidative and hydrolytic debromination . This suggests that 2,4,6-Tribromostyrene may also affect similar biochemical pathways.
Pharmacokinetics
It is known that brominated compounds can be absorbed and distributed throughout the body, metabolized, and then excreted . The bioavailability of 2,4,6-Tribromostyrene would depend on these processes.
Result of Action
Brominated compounds are known to have various effects on biological systems, often leading to changes in cellular function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4,6-Tribromostyrene. For example, the presence of other chemicals, temperature, pH, and the presence of light can all affect the stability and activity of brominated compounds .
Propriétés
IUPAC Name |
1,3,5-tribromo-2-ethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br3/c1-2-6-7(10)3-5(9)4-8(6)11/h2-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKFOGODAXJVSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25587-82-0 | |
| Record name | Benzene, 1,3,5-tribromo-2-ethenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25587-82-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80189867 | |
| Record name | 2,4,6-Tribromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Tribromostyrene | |
CAS RN |
36327-34-1 | |
| Record name | 1,3,5-Tribromo-2-ethenylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36327-34-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,6-Tribromostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036327341 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4,6-Tribromostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80189867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-tribromostyrene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.147 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,6-TRIBROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9P458Y58B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions 2,4,6-Tribromostyrene as a common microplastic contaminant found in various fish species. Why is this compound, specifically, concerning in the context of marine pollution?
A1: While the study focuses on the identification of microplastics and doesn't delve into the specific health effects of 2,4,6-Tribromostyrene, its presence is concerning for several reasons.
- Persistence: 2,4,6-Tribromostyrene, as a component of some polystyrene products, is known for its resistance to degradation in the environment []. This persistence allows it to accumulate in the food chain, potentially reaching humans who consume contaminated seafood.
Q2: The research highlights the presence of 2,4,6-Tribromostyrene in different fish species depending on their habitat. What does this finding suggest about the distribution and fate of this microplastic in the marine environment?
A2: The study found 2,4,6-Tribromostyrene in pelagic, demersal/benthopelagic, and benthic fish species []. This widespread distribution suggests:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![Imidazo[1,2-a]pyrazine-5-thiol](/img/structure/B46963.png)
![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)
